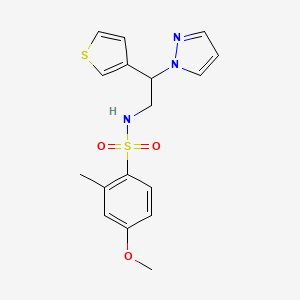
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves starting from substituted benzaldehydes or acetophenones to generate key intermediates. These intermediates are further reacted with hydrazinobenzenesulfonamide to produce the desired pyrazoline derivatives. One notable method involves a one-pot three-component reaction under specific conditions to achieve high yields, emphasizing the versatility and efficiency of the synthesis strategies for such compounds (Gul et al., 2016); (Putri et al., 2021).
Molecular Structure Analysis
Molecular and crystal structure analyses of similar compounds have been conducted using X-ray diffraction studies, revealing insights into their regioisomerism and the importance of certain functional groups for structural determination. Such analyses provide crucial information regarding the spatial arrangement of molecules, which is essential for understanding their reactivity and interaction with biological targets (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The reactivity of the compounds in this class towards various reagents reveals their potential to undergo transformations leading to a wide range of bioactive molecules. This versatility is a key aspect of their chemical properties, allowing for the development of compounds with targeted biological activities. The synthesis routes typically involve reactions that introduce or modify functional groups critical for the compounds' biological activities (Yamali et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are influenced by their molecular arrangements and the presence of functional groups. Such properties are crucial for determining the compounds' suitability for further development as therapeutic agents, affecting their formulation, stability, and delivery mechanisms.
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, enzymatic inhibition, and antitumor activities, are fundamentally linked to the compounds' structures. Investigations into their interactions with enzymes like carbonic anhydrase and their potential anticancer activities highlight the therapeutic promise of this class of compounds. The detailed studies on their binding energies, inhibition constants, and interaction with receptors provide a basis for understanding their mechanism of action and optimizing their efficacy (Gul et al., 2016); (Putri et al., 2021).
Scientific Research Applications
Anti-Inflammatory and Anticancer Potential : A study highlighted the synthesis and characterization of derivatives related to this compound, focusing on their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One derivative showed potential in anti-inflammatory and analgesic activities without causing tissue damage, and modest inhibition of HCV NS5B RdRp activity, suggesting potential therapeutic applications (Ş. Küçükgüzel et al., 2013).
Antitumor Agents : Another research synthesized derivatives incorporating the thiophene moiety, showing promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This suggests the compound's relevance in developing new anticancer drugs (S. M. Gomha et al., 2016).
Antitubercular Agent : The compound's derivative was investigated for potential action as an antitubercular agent against Mycobacterium tuberculosis, indicating its potential use in treating tuberculosis (Nikil Purushotham et al., 2018).
Antibacterial and Anticancer Activity : The synthesis of a series of pyrazoline derivatives, including this compound, showed their potential in antibacterial and anticancer activities. This highlights the compound's role in pharmaceutical applications, particularly in addressing infections and cancer (Nikulsinh Sarvaiya et al., 2019).
Photodynamic Therapy for Cancer : A derivative of this compound was synthesized and characterized for its potential in photodynamic therapy, a type of cancer treatment. This derivative showed promising properties as a photosensitizer for cancer treatment (M. Pişkin et al., 2020).
properties
IUPAC Name |
4-methoxy-2-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-13-10-15(23-2)4-5-17(13)25(21,22)19-11-16(14-6-9-24-12-14)20-8-3-7-18-20/h3-10,12,16,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTODWFJYKLOFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Methoxyphenyl)-2-(1-pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2482401.png)

![4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2482403.png)

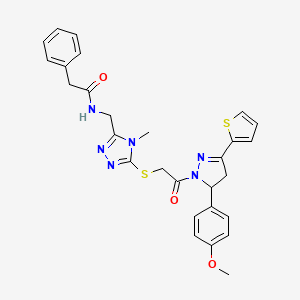
![5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde](/img/structure/B2482406.png)
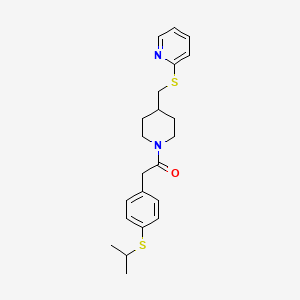
![(E)-N-benzyl-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2482409.png)
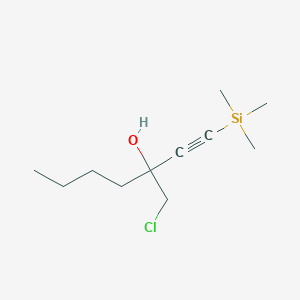

![N-(4-ethoxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2482415.png)
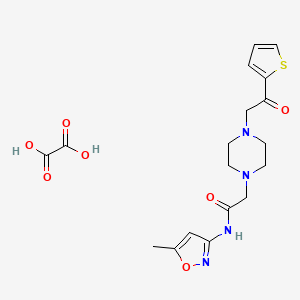

![1-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2482421.png)